molecular formula C26H33N5O3 B15172711 tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

Cat. No.: B15172711
M. Wt: 463.6 g/mol
InChI Key: KJBPBGHUMYZQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate: is a complex organic compound that features a pyrazole ring substituted with tert-butyl and 3-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with tert-butyl carbamate under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other functionalized derivatives .

Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties .

Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the design of materials with specific properties .

Mechanism of Action

The mechanism by which tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbamate group play crucial roles in binding to these targets and influencing biological pathways .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl-N-methylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate is unique due to its complex structure, which includes a pyrazole ring and multiple substituents.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

InChI

InChI=1S/C26H33N5O3/c1-17-10-8-13-20(14-17)31-22(16-21(30-31)25(2,3)4)29-23(32)27-18-11-9-12-19(15-18)28-24(33)34-26(5,6)7/h8-16H,1-7H3,(H,28,33)(H2,27,29,32)

InChI Key

KJBPBGHUMYZQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.